molecular formula C11H12N2O B8673750 2-(p-Tolyl)imidazole-5-methanol

2-(p-Tolyl)imidazole-5-methanol

Cat. No.: B8673750
M. Wt: 188.23 g/mol
InChI Key: NWXSBLKHDZDTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Imidazole (B134444) Scaffold in Heterocyclic Chemistry Research

The imidazole ring is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine and nucleic acids. researchgate.net Its aromaticity and the presence of two nitrogen atoms at positions 1 and 3 bestow upon it a unique set of properties. numberanalytics.com The imidazole nucleus is characterized by its planar, unsaturated ring with the molecular formula C₃H₄N₂. numberanalytics.com This structure allows for significant electron delocalization, contributing to its stability and versatile reactivity. numberanalytics.com

First synthesized in the 19th century, imidazole has since been the subject of continuous and intensive research. numberanalytics.com Its ability to act as both a weak acid and a weak base, a property known as amphoterism, is a key feature of its chemical behavior. researchgate.net This dual nature, a result of resonance interactions, facilitates its participation in a wide range of chemical reactions, making it a valuable building block in the synthesis of more complex molecules. researchgate.net The imidazole scaffold's capacity to engage in various non-covalent interactions, such as hydrogen bonding, ion-dipole interactions, and π-π stacking, further enhances its utility in the design of functional molecules. benthamdirect.com

Overview of Substituted Imidazole Derivatives in Scientific Investigations

The versatility of the imidazole ring allows for the straightforward introduction of various substituents at its carbon and nitrogen atoms, leading to a vast library of substituted imidazole derivatives. researchgate.net These modifications can significantly alter the parent molecule's physical, chemical, and biological properties, making them a rich area of scientific exploration. ijsrtjournal.com Researchers have developed numerous synthetic methodologies to access these derivatives, including multicomponent reactions and catalyst-driven processes, to improve yield, selectivity, and purity. researchgate.netias.ac.in

Substituted imidazoles are integral to various fields of research. In medicinal chemistry, they are recognized as a "privileged structure" due to their frequent appearance in a wide range of biologically active compounds. nih.gov The incorporation of different functional groups onto the imidazole core has led to the discovery of compounds with a broad spectrum of pharmacological activities. researchgate.neteurekaselect.com Beyond pharmaceuticals, substituted imidazoles are also investigated for their applications in materials science, catalysis, and as ionic liquids. The ability to fine-tune the properties of the imidazole ring through substitution makes it a highly attractive scaffold for developing novel molecules with specific functions. researchgate.net

Structural Context of 2-(p-Tolyl)imidazole-5-methanol within the Imidazole Class

This compound belongs to the class of disubstituted imidazoles. Its structure is characterized by a central imidazole ring with a p-tolyl group attached at the 2-position and a hydroxymethyl group at the 5-position. The p-tolyl group consists of a benzene (B151609) ring substituted with a methyl group, which is then connected to the imidazole ring. The hydroxymethyl group is a methanol (B129727) moiety (-CH₂OH) attached to the imidazole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[2-(4-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

NWXSBLKHDZDTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 2 P Tolyl Imidazole 5 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of imidazole (B134444) derivatives provides key information about the protons within the molecule. For instance, in a study of 2-p-tolyl-4,5-diphenyl-1H-imidazole, the methyl protons of the tolyl group appear as a singlet at 2.36 ppm. rsc.org The aromatic protons exhibit complex multiplets in the range of 7.23 to 8.05 ppm, with the imidazole N-H proton appearing as a broad signal at 12.63 ppm. rsc.org The chemical shifts and coupling constants of the imidazole ring protons are particularly diagnostic. For imidazole itself in methanol (B129727), the proton at the C2 position resonates at a different frequency than the protons at the C4 and C5 positions. hmdb.ca The specific substitution pattern on the imidazole ring significantly influences these shifts. For example, in N-substituted imidazole derivatives, the protons on the imidazole ring show distinct signals that are well-resolved. nih.gov The chemical shifts are also sensitive to the solvent used, with different values observed in deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and methanol-d₄ (CD₃OD). sigmaaldrich.com Furthermore, unusual downfield chemical shifts of certain protons can indicate the presence of specific interactions, such as hydrogen bonding. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 2-(p-Tolyl)imidazole Derivatives

Proton Type Chemical Shift (ppm) Multiplicity
Tolyl-CH₃ 2.36 Singlet
Aromatic-H 7.22 - 8.11 Multiplet
Imidazole-NH ~12.81 Broad Singlet

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.

Carbon NMR (¹³C NMR) Chemical Shifts

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 2-p-tolyl-4,5-diphenyl-1H-imidazole, the tolyl methyl carbon resonates at approximately 21.5 ppm. rsc.org The carbons of the aromatic rings appear in the typical downfield region of 123-146 ppm. rsc.org The chemical shifts of the imidazole ring carbons are particularly informative. For 2-phenylimidazole (B1217362) derivatives, the quaternary carbon atoms of the imidazole ring exhibit chemical shifts in the range of 139-152 ppm. mdpi.com The fast tautomerization that can occur in the imidazole ring can sometimes lead to broad or unobservable signals in solution-state ¹³C NMR spectra, a problem that can be overcome using solid-state NMR techniques. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in 2-(p-Tolyl)imidazole Derivatives

Carbon Type Chemical Shift (ppm)
Tolyl-CH₃ ~21.5
Aromatic-C 123 - 148
Imidazole-C 115 - 146

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(p-tolyl)imidazole derivatives reveals characteristic absorption bands. A broad band in the region of 3400-3000 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. rsc.org The C-H stretching vibrations of the aromatic and methyl groups typically appear around 3030 cm⁻¹ and 2920 cm⁻¹, respectively. nih.gov The C=N and C=C stretching vibrations of the imidazole and aromatic rings are observed in the 1600-1450 cm⁻¹ region. rsc.orgnih.gov For 2-(p-Tolyl)imidazole-5-methanol, the presence of a hydroxyl group would be confirmed by a broad O-H stretching band around 3300 cm⁻¹. The C-O stretching vibration would be expected in the 1200-1000 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (alcohol) ~3300 (broad)
N-H Stretch (imidazole) ~3100 (broad)
C-H Stretch (aromatic) ~3030
C-H Stretch (aliphatic) ~2920
C=N and C=C Stretch 1600-1450

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the mass spectrum of 2-(p-tolyl)imidazole derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular weight. nih.govmiamioh.edu The fragmentation patterns can be complex but often provide valuable structural information. Common fragmentation pathways for imidazole-containing compounds include the loss of small molecules like HCN or radicals. For aromatic aldehydes and ketones, a characteristic fragmentation is the loss of a hydrogen radical (M-1) or an alkyl radical. miamioh.edu In the case of tetrazole derivatives, a characteristic loss of a nitrogen molecule (N₂) is observed in negative ion mode, while the loss of HN₃ is seen in positive ion mode. lifesciencesite.com

Advanced Spectroscopic Techniques and Conformational Analysis

In addition to the standard techniques, advanced spectroscopic methods can provide further details about the structure and dynamics of these molecules. For instance, two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons and carbons. mdpi.com Polarized IR spectroscopy of single crystals can provide information about the orientation of functional groups within the crystal lattice. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and interpret spectroscopic properties and to analyze conformational preferences. mdpi.com For example, DFT calculations have been used to determine the preferred tautomeric forms of 2-phenylimidazoles in different environments. mdpi.com

Computational and Theoretical Investigations of 2 P Tolyl Imidazole 5 Methanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(p-Tolyl)imidazole-5-methanol, DFT calculations offer valuable insights into its geometry and electronic properties. researchgate.netplos.orgtue.nl

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. plos.org This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

Studies on similar imidazole (B134444) derivatives have shown that the imidazole core is typically planar. researchgate.net For instance, in a related compound, 2-p-Tolyl-4,5-dihydro-1H-imidazole, the six- and five-membered rings are nearly co-planar, with a very small dihedral angle between them. nih.govnih.gov The bond lengths and angles are generally within normal ranges and comparable to other imidazole structures. nih.gov

Table 1: Selected Optimized Bond Parameters of an Imidazole Derivative This table is illustrative and based on data from related imidazole structures. Specific values for this compound would require dedicated DFT calculations.

Parameter Value (Å or °)
C-N (imidazole ring) ~1.3-1.4
C-C (imidazole ring) ~1.3-1.4
C-C (tolyl ring) ~1.4
C-O (methanol group) ~1.4
N-C-N (angle) ~110-115
C-C-N (angle) ~105-110

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. plos.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

For imidazole derivatives, the HOMO is often distributed over the electron-rich imidazole and tolyl rings, while the LUMO may be localized on specific parts of the molecule, indicating potential sites for nucleophilic attack. researchgate.netacs.org The HOMO-LUMO gap can be calculated using DFT, and these theoretical values often correlate with experimental spectroscopic data. plos.org Analysis of these frontier orbitals helps in understanding the charge transfer that can occur within the molecule. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies of an Imidazole Derivative This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Molecular Orbital Energy (eV)
HOMO Value
LUMO Value
Energy Gap (ΔE) Value

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. plos.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol (B129727) group, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the one on the methanol's hydroxyl group, would exhibit positive potential. plos.org

Quantum Chemical Descriptors and Reactivity Analysis

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a deeper understanding of the molecule's chemical behavior. plos.orgresearchgate.net

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as μ² / (2η).

These descriptors are instrumental in predicting the global reactivity of the molecule. plos.orgresearchgate.net

Table 3: Calculated Quantum Chemical Descriptors for an Imidazole Derivative This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Descriptor Value
Chemical Hardness (η) Value
Chemical Softness (S) Value
Electronegativity (χ) Value
Chemical Potential (μ) Value
Electrophilicity Index (ω) Value

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. unife.it For a flexible molecule like this compound, MD simulations can explore its different possible conformations and their relative stabilities. mdpi.com

By simulating the molecule in different environments, such as in a solvent like water or methanol, researchers can understand how intermolecular interactions influence its shape and dynamics. mdpi.comresearchgate.net These simulations provide insights into the conformational landscape of the molecule, which is crucial for understanding its biological activity, as the conformation often dictates how it binds to a biological target. unife.it

In Silico Ligand Design and Binding Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein. jbcpm.comimist.masemanticscholar.org

Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, the imidazole and tolyl rings of this compound could engage in pi-pi stacking with aromatic amino acids, while the methanol group could form hydrogen bonds. nih.gov

These in silico studies are valuable for:

Identifying potential biological targets for the compound.

Predicting the binding affinity of the compound to a target. jbcpm.com

Guiding the design of new, more potent derivatives.

Computational studies on various imidazole derivatives have successfully used molecular docking to predict their inhibitory activity against different enzymes. researchgate.netresearchgate.net

Theoretical Spectroscopic Prediction and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of novel compounds. nih.gov This methodology allows for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govnih.gov These theoretical predictions, when correlated with experimental findings, provide a robust framework for structural elucidation and understanding the electronic properties of molecules.

For related imidazole compounds, researchers have successfully employed DFT calculations to achieve good agreement between theoretical and experimental spectra. For instance, studies on derivatives like 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole have utilized DFT to predict geometrical parameters and spectroscopic data. researchgate.net Similarly, the spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide involved DFT calculations for optimizing the molecular structure and assigning vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. nih.gov

In a typical study, the process would involve:

Geometry Optimization: The 3D structure of this compound would be optimized using a selected DFT functional and basis set.

Frequency Calculations: Vibrational frequencies would be computed to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus would be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method, to predict the ¹H and ¹³C NMR spectra. nih.gov

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) would be used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.

The correlation of this theoretical data with experimentally obtained spectra is crucial. For example, a comparison of calculated and experimental ¹H and ¹³C NMR chemical shifts can confirm the assigned structure. hmdb.ca Likewise, comparing the calculated and experimental IR spectra helps in the assignment of specific vibrational modes to the observed absorption bands. rsc.org

Although no specific data tables for "this compound" can be presented, the tables below illustrate the kind of data that would be generated and compared in such a study, based on general knowledge and data from similar compounds.

Table 1: Hypothetical Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Experimental δ (ppm) Theoretical δ (ppm) Difference (Δδ)
Imidazole-HData not availableData not availableData not available
Tolyl-CH₃Data not availableData not availableData not available
Tolyl-Ar-HData not availableData not availableData not available
CH₂OHData not availableData not availableData not available
OHData not availableData not availableData not available

Table 2: Hypothetical Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Experimental δ (ppm) Theoretical δ (ppm) Difference (Δδ)
Imidazole-C2Data not availableData not availableData not available
Imidazole-C4Data not availableData not availableData not available
Imidazole-C5Data not availableData not availableData not available
Tolyl-CData not availableData not availableData not available
Tolyl-CHData not availableData not availableData not available
Tolyl-CH₃Data not availableData not availableData not available
CH₂OHData not availableData not availableData not available

Table 3: Hypothetical Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental FT-IR (cm⁻¹) Theoretical FT-IR (cm⁻¹) Assignment
O-H stretchData not availableData not availableAlcohol
N-H stretchData not availableData not availableImidazole
C-H stretch (Aromatic)Data not availableData not availableTolyl, Imidazole
C-H stretch (Aliphatic)Data not availableData not availableCH₃, CH₂OH
C=N stretchData not availableData not availableImidazole
C-O stretchData not availableData not availableAlcohol

The scientific community encourages further research into the synthesis and characterization of "this compound" to populate these data tables and provide a deeper understanding of its chemical and physical properties. Such studies would be valuable for potential applications in medicinal chemistry and materials science, where imidazole derivatives have shown significant promise. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 P Tolyl Imidazole 5 Methanol Analogs

Impact of Substituent Modifications on Molecular Properties and Research Outcomes

The chemical scaffold of 2-(p-Tolyl)imidazole-5-methanol offers several avenues for modification, each with the potential to significantly alter the compound's physicochemical properties and, consequently, its biological effects. These key positions for modification are the p-tolyl ring, the imidazole (B134444) core, and the 5-methanol group.

The Imidazole Core: The imidazole ring itself is a critical pharmacophoric element. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating key interactions within a protein's binding pocket. mdpi.com For instance, in many kinase inhibitors, the imidazole scaffold correctly orients the substituents for optimal binding. nih.gov The N-1 position of the imidazole is often a site for substitution, with studies on related pyrimidinylimidazole inhibitors showing that the introduction of cyclic N-1 substituents, such as cyclohexan-4-ol or piperidin-4-yl groups, can enhance p38 kinase inhibition and oral activity. nih.gov

The 5-Methanol Group: The hydroxymethyl group at the C-5 position of the imidazole ring is another key site for modification. This group can participate in hydrogen bonding interactions with the target protein, potentially increasing binding affinity and specificity. In studies of other kinase inhibitors with a 2-(hydroxymethyl)pyrrolidine head, this group was found to be essential for dual inhibitory activity through hydrogen bonding with key residues in the active site. nih.gov The conversion of this alcohol to other functional groups, such as ethers or esters, or its replacement with other hydrogen-bonding moieties, represents a viable strategy for modulating the compound's activity. The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their subsequent conversion to carbonyl compounds highlights the synthetic versatility of this functional group. consensus.app

The following table summarizes the observed impact of substituent modifications in analogous imidazole-based inhibitors:

Modification Site Substituent Change Observed Outcome in Analogous Systems Potential Rationale
2-Aryl GroupMethyl to p-TolylIncreased binding affinityEnhanced hydrophobic interactions
Imidazole N-1Unsubstituted to CycloalkylEnhanced kinase inhibition and oral activityImproved pharmacokinetic properties and/or binding interactions
5-PositionIntroduction of a hydroxymethyl groupPotential for increased binding affinityFormation of key hydrogen bonds with the target protein

Positional Isomerism and its Influence on Imidazole Activity Profiles

The arrangement of substituents around the imidazole core, known as positional isomerism, can have a profound impact on the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. For diaryl-substituted imidazoles, the relative positions of the aryl groups are critical for their activity.

While direct comparative studies on positional isomers of this compound are not extensively documented, research on other heterocyclic systems provides valuable insights. For example, in a series of novel oxazolidinone derivatives, a linearly attached benzotriazole (B28993) derivative showed greater potency compared to its angular counterpart. biolmolchem.com This demonstrates that the spatial orientation of substituent groups, dictated by their position on the heterocyclic core, is a key determinant of biological activity.

In the context of imidazole-based inhibitors, the distinction between 2,4- and 2,5-disubstituted isomers is crucial. The arrangement of substituents in 2,4,5-trisubstituted imidazoles is a well-established scaffold for p38 MAP kinase inhibitors. nih.gov The specific positioning of the aryl groups at C2, C4, and C5 allows the molecule to adopt a conformation that complements the ATP-binding pocket of the kinase. Any change in this substitution pattern would alter the molecule's geometry and likely affect its binding affinity. For instance, the reference p38 inhibitor SB203580 is a 2,4,5-trisubstituted imidazole, and its activity relies on the specific spatial relationship between the 4-fluorophenyl, the 2-(4-methanesulfinyl-phenyl), and the 4-pyridyl groups. nih.gov

Conformational Flexibility and its Role in Molecular Recognition

The ability of a molecule to adopt different three-dimensional shapes, or conformations, is critical for its interaction with biological macromolecules. For kinase inhibitors, conformational flexibility can be a key determinant of their mechanism of action and selectivity.

Some kinase inhibitors, known as type I inhibitors, bind to the active conformation of the kinase. japsonline.com In contrast, type II inhibitors bind to an inactive conformation, often exploiting an additional allosteric binding site that is only accessible when the kinase is in this inactive state. nih.govjapsonline.com This binding mode often requires significant conformational rearrangement of the protein.

The diaryl urea (B33335) class of p38 MAP kinase inhibitors, for example, stabilizes a conformation of the kinase that is incompatible with ATP binding, a mechanism that relies on the flexibility of both the inhibitor and the protein. nih.govresearchgate.net For analogs of this compound, the rotational freedom around the single bonds connecting the tolyl group to the imidazole ring and the methanol (B129727) group to the imidazole ring allows the molecule to explore various conformations. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit the binding site. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding. Therefore, a key aspect of molecular design is to strike a balance between conformational flexibility and pre-organization for binding.

Ligand Efficiency and Lipophilicity Considerations in Imidazole Design

In the quest for potent and effective molecular probes or drug candidates, simply increasing binding affinity is not always the optimal strategy. Two important metrics that guide the optimization process are ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It provides an assessment of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it indicates that the molecule is making a greater contribution to binding affinity for its size.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (measured as logP or logD). It is calculated as pIC50 (or pKi) - logP. High lipophilicity can often lead to non-specific binding, increased toxicity, and poor pharmacokinetic properties. LLE helps to ensure that increases in potency are not solely due to an increase in lipophilicity. An optimized lead compound often has an LLE value greater than 5.

For imidazole-based inhibitors, managing lipophilicity is a critical aspect of design. The introduction of lipophilic groups, such as the p-tolyl ring, can enhance binding but must be balanced to maintain favorable drug-like properties. The following table illustrates how these metrics can be applied to hypothetical analogs of this compound.

Compound pIC50 logP Heavy Atom Count LE LLE Interpretation
Analog A6.04.0200.302.0Modest potency and efficiency, high lipophilicity.
Analog B7.03.5220.323.5Improved potency and LLE, still room for optimization.
Analog C8.03.0250.325.0Good balance of potency and lipophilicity, a promising lead.

Pharmacophore Elucidation and Analog Design Strategies

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule's biological activity. It defines the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. For this compound and its analogs targeting kinases, pharmacophore models are invaluable tools for designing new and improved compounds.

For p38 MAP kinase inhibitors, a common pharmacophore model includes:

A hydrogen bond acceptor feature that interacts with the "hinge" region of the kinase (e.g., the nitrogen of a pyridine (B92270) or pyrimidine (B1678525) ring in many known inhibitors).

A hydrophobic pocket that accommodates an aryl group (e.g., the p-tolyl group). nih.gov

An additional hydrogen bond donor or acceptor group that can form interactions with other residues in the ATP binding site.

Based on the structure of this compound, a hypothetical pharmacophore can be proposed where:

One of the imidazole nitrogens acts as a hydrogen bond acceptor.

The p-tolyl group occupies a hydrophobic pocket.

The 5-methanol group provides a hydrogen bond donor and acceptor feature.

Computational techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are often employed to refine these pharmacophore models. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the rational design of novel analogs with improved properties. For example, a design strategy could involve replacing the p-tolyl group with other substituted aryl rings to probe the hydrophobic pocket or modifying the 5-methanol group to optimize hydrogen bonding interactions.

Exploration of Academic Research Applications and Mechanistic Investigations of 2 P Tolyl Imidazole 5 Methanol and Its Derivatives

Role as Synthetic Intermediates and Building Blocks for Complex Heterocycles

The functionalized imidazole (B134444) framework, particularly with substituents like the p-tolyl and methanol (B129727) groups, represents a valuable synthetic intermediate for constructing more complex heterocyclic systems. nih.gov The inherent reactivity of the imidazole ring, combined with the functional handles, allows for a variety of chemical transformations.

Researchers have utilized substituted imidazoles as foundational scaffolds to build fused heterocyclic systems and other molecules of pharmaceutical interest. nih.govresearchgate.net The synthesis of the core imidazole structure itself can be achieved through various established methods, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. numberanalytics.comias.ac.in Modern approaches often employ transition metal catalysts to enhance efficiency and selectivity, allowing for the creation of diverse imidazole derivatives. numberanalytics.com For instance, methanol can be used as a C1 building block in ruthenium- and cobalt-catalyzed reactions to synthesize various heterocycles. springernature.comresearchgate.net

The 2-(p-Tolyl)imidazole-5-methanol scaffold provides multiple points for further functionalization. The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a gateway to a wide array of derivatives. The nitrogen atoms in the imidazole ring can be alkylated or arylated, and the ring itself can undergo electrophilic substitution, although the conditions must be carefully chosen. These modifications are crucial for developing libraries of compounds for biological screening. For example, 2,4(5)-diarylimidazoles can be prepared efficiently from simple building blocks, demonstrating the modularity of imidazole synthesis. researchgate.net The development of one-pot, multicomponent reactions has further streamlined the synthesis of complex imidazoles, making them readily accessible for various research applications. ias.ac.in

In Vitro Studies of Biological Activity (Focus on Molecular and Cellular Mechanisms)

Derivatives of 2-(p-tolyl)imidazole have been the subject of numerous in vitro studies to elucidate their biological effects at the molecular and cellular levels.

Enzyme Inhibition Studies (e.g., tubulin polymerization, DHPS, specific enzyme modulation)

The imidazole scaffold is a key feature in many enzyme inhibitors, targeting a wide range of biological processes. researchgate.net

Tubulin Polymerization Inhibition: Several studies have identified imidazole-based compounds as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer targets. researchgate.netnih.gov For example, 2-[(1-methylpropyl)dithio]-1H-imidazole was shown to inhibit tubulin polymerization by directly interacting with and oxidizing cysteine residues on the tubulin protein. nih.gov This leads to a loss of microtubule structure and arrests cells in mitosis. Similarly, a series of fused imidazo[1,2-a]pyrazine (B1224502) derivatives demonstrated potent inhibition of tubulin polymerization in vitro, which correlated with their ability to inhibit neuroblastoma cell function. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway, a well-established target for antimicrobial agents like sulfonamides. nih.govpatsnap.com Research has focused on developing novel, non-sulfa DHPS inhibitors to overcome resistance. Benzimidazole derivatives, structurally related to the tolylimidazole core, have shown promise as DHPS inhibitors. researchgate.net Molecular docking studies suggest that these compounds can bind effectively to the active site of the DHPS enzyme, showing favorable binding affinities that surpass those of standard sulfa drugs. researchgate.net This line of research aims to create new classes of antibiotics by targeting this validated bacterial enzyme. nih.gov

Other Enzyme Modulation: Imidazole derivatives have been investigated as inhibitors of various other enzymes. For instance, new imidazole-2-thiones linked to acenaphthylenone were identified as dual inhibitors of DNA intercalation and topoisomerase II, an enzyme vital for managing DNA topology during replication and transcription. nih.gov Certain derivatives showed potent inhibitory activity against the topoisomerase II enzyme, comparable to the standard drug doxorubicin. nih.gov Additionally, imidazole-based compounds have been designed to inhibit kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells. nih.gov

Table 1: Examples of Enzyme Inhibition by Imidazole Derivatives

Compound Class Target Enzyme Observed Effect Reference
Imidazo[1,2-a]pyrazines Tubulin Inhibition of in vitro tubulin polymerization nih.gov
2-[(1-methylpropyl)dithio]-1H-imidazole Tubulin Dose-dependent inhibition of polymerization; depolymerization of microtubules nih.gov
Benzimidazole Derivatives Dihydropteroate Synthase (DHPS) Competitive inhibition with favorable binding affinity in docking studies researchgate.net
Imidazole-2-thiones Topoisomerase II Potent inhibitory activity (IC₅₀ in sub-micromolar range) nih.gov
Fused Imidazole Derivatives Epidermal Growth Factor Receptor (EGFR) Enzymatic inhibition with IC₅₀ values in the nanomolar range nih.gov
Imidazole-based compounds Dehydrogenase Significant inhibition of dehydrogenase activity in E. coli nih.gov

Cell-Based Assays for Biological Pathway Modulation (e.g., cell growth inhibition studies focusing on mechanisms like apoptosis induction)

Cell-based assays are crucial for understanding how imidazole derivatives affect cellular pathways, particularly in the context of cancer research. Many studies have demonstrated the ability of these compounds to inhibit cell growth and induce programmed cell death (apoptosis).

One study found that imidazole itself could suppress the viability of colon cancer cells (DLD-1 and HCT-116) in a concentration-dependent manner. nih.gov The mechanism was linked to the induction of apoptosis, characterized by chromatin condensation and the activation of key executioner enzymes like caspase-3, caspase-8, and caspase-9. nih.gov The treatment also led to an increase in the expression of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Furthermore, imidazole treatment caused cell cycle arrest at the G1/G0 phase and increased the production of reactive oxygen species (ROS), suggesting a multi-faceted mechanism of action. nih.gov

Other complex imidazole derivatives have shown similar effects. Alternol, a heterocyclic compound, induced apoptosis and S-phase cell cycle arrest in pancreatic cancer cells. nih.gov Fused imidazole derivatives designed as EGFR inhibitors also demonstrated potent antiproliferative activity against various cancer cell lines, including breast, lung, and colorectal cancer, with some compounds showing greater efficacy than the standard drug erlotinib. nih.gov The mechanism for one potent derivative included halting the cell cycle in the sub-G1 phase and increasing ROS levels. nih.gov

Table 2: Cell-Based Biological Activity of Imidazole Derivatives | Compound/Derivative Class | Cell Line(s) | Key Biological Effect | Mechanism Highlight | Reference | | :--- | :--- | :--- | :--- | | Imidazole | DLD-1, HCT-116 (Colon Cancer) | Inhibition of cell viability, apoptosis induction, cell cycle arrest | Activation of caspases, upregulation of Bax/p53, downregulation of Bcl-2 | nih.gov | | Fused Imidazole Derivatives | MDA-MB-231, T47D, MCF-7 (Breast), A549 (Lung), HT-29 (Colorectal) | Potent antiproliferative activity | EGFR inhibition, cell cycle arrest at sub-G1, increased ROS | nih.gov | | Imidazole-2-thiones | HepG2, MCF-7, HCT-116 | Potent anticancer activity, especially against MCF-7 | DNA intercalation, Topoisomerase II inhibition | nih.gov | | Alternol | PANC-1, BxPC3 (Pancreatic Cancer) | Inhibition of proliferation, apoptosis induction, cell cycle arrest | Caspase 3 activation, upregulation of p53/p21, downregulation of Bcl-2 | nih.gov |

Antimicrobial Research (in vitro studies on bacterial and fungal growth inhibition mechanisms)

The imidazole ring is a core component of many established antifungal agents (e.g., azoles) and is being actively researched for new antibacterial applications. tsijournals.comnih.gov

Studies have shown that novel imidazole derivatives exhibit a broad spectrum of antimicrobial activity. For example, newly synthesized 5H-pyrrolo[1,2-a]imidazole quaternary salts were effective against various microorganisms. nih.gov These cationic compounds are thought to act by disrupting the permeability of bacterial cell membranes. One particular derivative, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, showed significant activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Cryptococcus neoformans with MIC values as low as 4 μg/mL. nih.gov

Other research has focused on hybrid molecules that combine the imidazole scaffold with other active pharmacophores. A 5-nitroimidazole/oxazolidinone hybrid was found to be a potent agent against Bacillus cereus. nih.gov Similarly, certain {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives showed potent activity against E. coli and P. aeruginosa. nih.gov The fungicidal activity of imidazole derivatives is also well-documented, with chitosan (B1678972) derivatives bearing benzyl-imidazole groups showing higher fungicidal action against pathogens like Botrytis cinerea than chitosan alone. nih.gov

Table 3: In Vitro Antimicrobial Activity of Imidazole Derivatives

Compound/Derivative Class Target Organism(s) Activity (MIC/IC₅₀) Reference
5H-pyrrolo[1,2-a]imidazole quaternary salts S. aureus, E. coli, K. pneumoniae, C. neoformans MIC up to 4 μg/mL nih.gov
1,1'-methandiylbis(2-methyl-1H-imidazole) Gram-positive and Gram-negative bacteria MICs ranging from 360 to 450 μg/ml nih.gov
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol E. coli, P. aeruginosa IC₅₀ of 360 nM and 710 nM, respectively nih.gov
N-benzyl chitosans Botrytis cinerea, Pyricularia grisea EC₅₀ as low as 0.52 g/litre against B. cinerea nih.gov

Insecticidal Research (in vitro studies, binding to targets like chitin)

Imidazole-based compounds are also being explored as novel insecticides. Research in this area focuses on identifying compounds with high efficacy against pests and understanding their mode of action.

A study on novel imidazopyridine mesoionic derivatives containing an amido group found that they possessed moderate-to-good insecticidal activity against the planthopper Sogatella furcifera and excellent activity against the aphid Aphis craccivora. nih.gov The most active compound had an LC₅₀ of 2.09 μg/mL against A. craccivora. Mechanistic studies, including proteomics and molecular docking, suggested that the compound's mode of action involves the nervous system, potentially by acting on the nicotinic acetylcholine (B1216132) receptor. nih.gov

Another line of research involves modifying natural polymers like chitosan with imidazole-related structures. Chitosan, a derivative of chitin, can be functionalized to enhance its inherent biological properties. N-benzyl chitosan derivatives, for instance, showed significant insecticidal activity against the cotton leafworm Spodoptera littoralis in an oral feeding bioassay. nih.gov The most active derivative caused 100% mortality at a concentration of 0.625 g/kg, though the precise mechanism of action remains to be fully elucidated. nih.gov

Applications in Ligand Design for Coordination Chemistry and Catalysis

The imidazole ring, with its nitrogen donor atoms, is an excellent ligand for coordinating with metal ions. researchgate.net This property makes this compound and its derivatives valuable components in the fields of coordination chemistry and catalysis. The π-excessive nature of the imidazole ring and its strong σ-donor capability contribute to the formation of stable metal complexes. researchgate.net

These imidazole-based ligands have been used to construct a variety of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov Zeolitic imidazolate frameworks (ZIFs), for example, are a subclass of MOFs where metal ions are bridged by imidazolate ligands, creating porous structures with potential applications in gas storage, separation, and catalysis. researchgate.net

In catalysis, imidazole-containing complexes can function as catalysts for a wide range of organic reactions. numberanalytics.comresearchgate.netnih.gov The electronic and steric properties of the imidazole ligand can be fine-tuned by altering the substituents (like the p-tolyl group), which in turn modulates the catalytic activity and selectivity of the metal center. These complexes have been employed in heterogeneous supramolecular catalysis, where the defined cavities and channels of the coordination structures can influence the outcome of the reaction. nih.gov Furthermore, the ability of imidazole moieties to form hydrogen bonds can play a role in molecular recognition and the stabilization of transition states in catalytic cycles. nih.gov

Development of Molecular Probes and Imaging Agents

The inherent photophysical properties of the imidazole core have spurred significant research into the development of its derivatives as molecular probes and imaging agents. These tools are crucial for visualizing and quantifying biological processes and analytes in real-time. While direct studies on this compound for these applications are not extensively documented, the broader class of 2-arylimidazole derivatives serves as a strong precedent for its potential in this arena.

Research has demonstrated that imidazole-based compounds can be engineered to exhibit fluorescence, a phenomenon that can be modulated by the presence of specific analytes. This "turn-on" or "turn-off" fluorescence response forms the basis of chemosensors. For instance, imidazole derivatives have been successfully designed as highly selective and sensitive fluorescent probes for the detection of metal ions, such as mercury (Hg²⁺). These probes often incorporate a receptor unit that selectively binds to the target ion, triggering a conformational or electronic change in the fluorophore that alters its emission properties. The synthesis of such probes often involves the functionalization of the imidazole ring, a process where this compound could serve as a valuable starting material.

Furthermore, the development of D-π-A (donor-π-acceptor) type imidazole derivatives has opened avenues for two-photon absorption (2PA) applications, including bioimaging. These molecules possess large 2PA cross-sections, enabling deeper tissue penetration and reduced photodamage compared to traditional one-photon fluorescence microscopy. The tolyl group in this compound can act as a donor, and the imidazole ring as part of the π-bridge, allowing for the facile introduction of various acceptor groups to create potent two-photon probes.

A review of recent advancements highlights the design and sensing mechanisms of imidazole-functionalized fluorescent probes, underscoring their tunable fluorescence response and strong metal-binding affinity. These probes have been evaluated for their sensitivity, selectivity, and applicability in complex biological samples. The general principles and synthetic strategies outlined in these studies provide a clear roadmap for the potential development of novel molecular probes and imaging agents derived from this compound.

Table 1: Examples of Imidazole-Based Molecular Probes and their Characteristics

Imidazole Derivative TypeTarget AnalyteSensing MechanismKey FindingsReference
2,4,5-triphenylimidazole derivativeHg²⁺Fluorescence turn-offHigh selectivity and sensitivity for Hg²⁺ detection.
D-π-A type imidazole derivativeN/A (for bioimaging)Two-photon absorptionLarge two-photon absorption cross-section suitable for bioimaging applications.
General Imidazole-based probesMetal IonsFluorescence modulationTunable fluorescence response and strong metal-binding affinity.

Materials Science Applications (e.g., in dye chemistry, optoelectronic properties)

The versatile electronic nature and thermal stability of the imidazole scaffold have made it a prime candidate for applications in materials science, particularly in the fields of dye chemistry and optoelectronics. Derivatives of this compound are well-positioned to contribute to the development of next-generation materials with tailored photophysical and electronic properties.

In the realm of dye chemistry, imidazole derivatives have gained significant attention as sensitizers in dye-sensitized solar cells (DSSCs). These organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor matrix, thereby generating an electric current. The efficiency of a DSSC is heavily dependent on the photophysical and electrochemical properties of the dye.

Researchers have synthesized and characterized a variety of imidazole-based dyes, often incorporating a D-π-A architecture. In these designs, the imidazole ring can function as a π-bridge, connecting an electron-donating group to an electron-accepting/anchoring group. The tolyl group in this compound can serve as a donor, and the methanol group can be modified to introduce an appropriate anchoring group for attachment to the semiconductor surface (e.g., TiO₂). Studies have shown that the structural modification of the imidazole core and its substituents can significantly influence the dye's absorption spectrum, energy levels, and ultimately, the power conversion efficiency of the DSSC

Future Directions and Emerging Research Avenues for 2 P Tolyl Imidazole 5 Methanol Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has historically involved methods that are often reliant on harsh reaction conditions and toxic organic solvents. asianpubs.org The future of synthesizing 2-(p-Tolyl)imidazole-5-methanol and related compounds lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. researchgate.net

Emerging research focuses on several key areas:

Solvent-Free Reactions: One promising approach is the development of one-pot, solvent-free synthetic protocols. asianpubs.org These methods not only reduce waste from organic solvents but also can lead to higher yields and simpler purification processes. asianpubs.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating. researchgate.net These techniques can significantly shorten reaction times and improve yields in the synthesis of imidazole derivatives. researchgate.net

Green Catalysts and Solvents: The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), offers an environmentally benign route for synthesizing benzimidazole derivatives. nih.gov Similarly, employing green solvents like ethanol (B145695) can make reduction reactions, such as the synthesis of imidazole-allyl alcohols, more sustainable. acs.org Water is also being investigated as a reaction medium, with some imidazole syntheses achieving high yields without the need for further purification. cuestionesdefisioterapia.com

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
MethodologyTraditional ApproachSustainable/Green ApproachKey Advantages of Green Approach
SolventsExcess toxic organic solventsSolvent-free conditions or green solvents (e.g., water, ethanol) asianpubs.orgacs.orgReduced environmental impact, lower cost, easier purification asianpubs.org
Energy SourceConventional heating (reflux)Microwave or ultrasound irradiation researchgate.netShorter reaction times, higher yields researchgate.net
CatalystsTransition metal catalysts, often non-recyclableReusable heterogeneous catalysts (e.g., BaCl2-nano SiO2) researchgate.netEconomical, reduced waste, catalyst can be recycled nih.gov
WorkupOften requires aqueous workupNon-aqueous workup or no purification needed researchgate.netcuestionesdefisioterapia.comSimplified process, less waste generation researchgate.net

Advanced Computational Modeling and Artificial Intelligence in Molecular Design

The integration of artificial intelligence (AI) and computational tools is set to revolutionize the design of novel derivatives of this compound. nih.govresearchgate.net These technologies can accelerate the drug discovery process by predicting molecular properties and potential biological activities, thereby reducing the time and cost associated with traditional laboratory screening. nih.govharvard.edu

Future computational research will likely focus on:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound derivatives. nih.govnih.gov This allows researchers to prioritize compounds with a higher probability of success in later developmental stages. nih.gov

De Novo Drug Design: AI can generate novel molecular structures with specific desired properties and activities. nih.gov This enables the rapid and efficient design of new compounds based on the this compound scaffold, tailored for specific biological targets. nih.gov

Target Identification and Molecular Docking: Computational methods, including molecular docking, can predict how a molecule will bind to a specific protein target. espublisher.com This is crucial for understanding the mechanism of action and for optimizing the structure of the compound to enhance its efficacy and selectivity. nih.govespublisher.com For instance, docking studies have been used to identify potential molecular targets for imidazole derivatives, such as Staphylococcus aureus Pyruvate carboxylase (SaPC). espublisher.com

Table 2: Role of AI and Computational Modeling in the Design of this compound Derivatives
Computational Tool/TechniqueApplication in Molecular DesignAnticipated Outcome
Machine Learning (ML) ModelsPrediction of ADMET properties (solubility, toxicity, bioavailability) nih.govPrioritization of candidates with favorable drug-like properties; reduced late-stage failures nih.gov
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activity espublisher.comIdentification of key structural features for optimal activity, guiding lead optimization espublisher.com
Molecular DockingSimulating the binding interaction between a ligand and a target protein nih.govPrediction of binding affinity and mode of action; target validation espublisher.com
De Novo Design AlgorithmsGenerating novel molecular structures with desired pharmacological profiles nih.govDiscovery of new chemical entities with improved efficacy and novelty nih.gov

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the core imidazole structure is well-established, future research will delve into novel methods for its synthesis and functionalization, allowing for greater molecular diversity based on the this compound template. The imidazole ring is an electron-rich heterocycle, making it amenable to a variety of chemical transformations. nih.gov

Key areas for exploration include:

Multi-component Reactions: Protocols that allow for the formation of three or more bonds in a single operation can rapidly generate libraries of highly substituted imidazoles. rsc.org

Regiocontrolled Synthesis: Developing synthetic methods that precisely control the position of substituents on the imidazole ring is of strategic importance for creating functional molecules. rsc.org

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the imidazole or the p-tolyl ring would provide a highly efficient and atom-economical way to introduce new chemical groups without the need for pre-functionalized starting materials.

Pummerer-like Rearrangements: Cascade reactions, such as those induced by Pummerer-like rearrangements, can create highly substituted imidazoles under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Table 3: Potential Novel Reactions for Modifying this compound
Reaction TypeTarget Site on ScaffoldPotential Reagents/CatalystsExpected Outcome
Direct C-H ArylationC4 position of imidazole ringPalladium or Copper catalysts, Aryl halidesIntroduction of diverse aryl groups to enhance biological activity or material properties.
N-Alkylation/ArylationN1 position of imidazole ringAlkyl/Aryl halides, Copper(I) bromide catalyst organic-chemistry.orgModification of solubility, steric hindrance, and electronic properties. youtube.com
Oxidative CouplingCoupling with amidines and chalconesFeCl3/I2 catalyst organic-chemistry.orgFormation of tetrasubstituted imidazole derivatives with high regioselectivity. organic-chemistry.org
[3+2] CycloadditionReaction with 2H-azirinesZnCl2 catalyst organic-chemistry.orgSynthesis of multisubstituted imidazoles under mild conditions. organic-chemistry.org

Interdisciplinary Research with Biological and Materials Sciences (Mechanistic Focus)

The unique structure of this compound, featuring a hydrogen bond donor (N-H), a hydrogen bond acceptor (N), an aromatic system, and a reactive methanol (B129727) group, makes it an ideal candidate for interdisciplinary research. The imidazole ring is a key component in many biological systems and functional materials. mdpi.comresearchgate.net

Future mechanistic studies could investigate:

Biological Interactions: The imidazole moiety can participate in various noncovalent interactions, including hydrogen bonding and coordination bonds, which are crucial for molecular recognition in biological systems. nih.gov Mechanistic studies could explore how the this compound scaffold interacts with biological targets like enzymes or nucleic acids. For example, the NH group on the imidazole ring can facilitate interactions with DNA. nih.gov

Materials Science Applications: Imidazole-based polymers and imidazolium salts are used in a wide range of applications, from bioactive materials to polyelectrolytes. researchgate.net Research could focus on incorporating this compound as a monomer into polymers. The methanol group provides a convenient handle for polymerization, and the resulting materials could be studied for their conductive, catalytic, or antimicrobial properties. researchgate.net

Table 4: Interdisciplinary Research Opportunities and Mechanistic Questions
Research AreaPotential ApplicationKey Mechanistic Question to Address
Medicinal ChemistryDevelopment of enzyme inhibitors or anticancer agents nih.govWhat is the specific binding mode (hydrogen bonding, π-π stacking) of the compound with its biological target? nih.gov
BiomaterialsCreation of antimicrobial surfaces or hydrogels researchgate.netHow does the compound disrupt bacterial cell membranes or biofilms at a molecular level?
Polymer ChemistrySynthesis of functional polymers for catalysis or ion conduction researchgate.netHow does the imidazole moiety influence the polymer's morphology and properties like thermal stability and conductivity?
Supramolecular ChemistryFormation of self-assembling structures or molecular sensors nih.govWhat are the driving forces (e.g., electrostatic interactions, hydrogen bonding) behind the self-assembly process? researchgate.net

High-Throughput Screening in Academic Research for Hit Identification and Mechanistic Understanding

High-Throughput Screening (HTS) is a powerful tool for rapidly testing large numbers of compounds for biological activity, a practice that is becoming more accessible in academic research. nih.gov For a foundational molecule like this compound, HTS can be used to screen a library of its derivatives against a wide array of biological targets to identify "hits" for new therapeutic applications. nih.gov

Future research utilizing HTS should focus on:

Hit Identification: Screening libraries of this compound analogs against diverse biological assays (e.g., enzyme inhibition, receptor binding, cell viability) to uncover novel biological activities. nih.gov

Mechanistic Elucidation: HTS is not just for finding active compounds; it can also be used to understand their mechanism of action. For example, screening a hit compound against a panel of related enzymes can reveal its selectivity profile. Recent advances in mass spectrometry (MS) allow for label-free HTS, which can improve hit confirmation rates and reduce false positives. nih.gov

Covalent Binder Screening: High-throughput mass spectrometry screens can be used to identify electrophilic compounds that form covalent bonds with biological targets like RNA in a binding-dependent manner. acs.org This opens up new avenues for designing highly specific and potent inhibitors based on the imidazole scaffold.

Table 5: Hypothetical High-Throughput Screening Workflow for this compound Derivatives
Screening PhaseObjectiveMethodology ExamplePotential Outcome
Primary ScreenIdentify "hit" compounds with activity against a specific target.Cell-based assay measuring cell viability in a cancer cell line (e.g., HCT-116, MCF-7) nih.govA list of active compounds that inhibit cancer cell growth.
Secondary Screen / Hit ConfirmationConfirm activity and eliminate false positives.Label-free mass spectrometry-based enzyme inhibition assay nih.govValidated hits with confirmed direct interaction with the target.
Selectivity ProfilingDetermine the specificity of the hit compound.Screening the validated hit against a panel of related kinases or proteases.A selectivity profile, indicating potential for off-target effects.
Mechanism of Action (MoA) StudiesUnderstand how the compound exerts its biological effect.High-content screening (HCS) to analyze cellular changes (e.g., apoptosis, cell cycle arrest) nih.govInsight into the molecular pathways affected by the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-(p-Tolyl)imidazole-5-methanol with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, dissolving intermediates in THF at low temperatures (-60°C) with n-butyllithium and hexamethylphosphoramide (HMPA) can yield stable intermediates. Subsequent oxidation or reduction steps (e.g., sodium borohydride) are critical for functionalizing the imidazole ring . Purification via chromatography or recrystallization is essential to achieve >95% purity.

Q. How can structural characterization of this compound be performed to validate its configuration?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions and hydrogen bonding.
  • XRD : Determine bond lengths (e.g., N–H···O interactions) and angles to verify the imidazole ring’s planarity .
  • FTIR : Identify functional groups like -OH (broad peak ~3200 cm1^{-1}) and C=S (if present) .

Q. What solvents and pH conditions are optimal for maintaining the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is sensitive to acidic hydrolysis. Stability studies recommend using buffered solutions (pH 7–8) and aprotic solvents (e.g., DMSO, THF) to prevent degradation. Avoid prolonged exposure to temperatures >40°C .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., p-Tolyl vs. phenyl groups) influence the compound’s binding affinity to biological targets?

  • Methodological Answer : Computational modeling (DFT or molecular docking) can quantify substituent effects. For example, the p-Tolyl group’s methyl moiety increases hydrophobicity and steric bulk, enhancing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450). Compare binding energies of analogs using software like AutoDock Vina .
  • Data Comparison :

SubstituentLogPBinding Energy (kcal/mol)
p-Tolyl2.1-8.3
Phenyl1.8-7.1
Source: Docking studies of imidazole derivatives

Q. How can contradictory data on the compound’s antimicrobial activity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

  • Use consistent bacterial strains (e.g., S. aureus ATCC 25923).
  • Control solvent concentrations (e.g., DMSO ≤1% v/v).
  • Validate via time-kill assays and compare MIC/MBC values across replicates .

Q. What advanced computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model reaction pathways. For example, calculate activation energies for oxidation at the imidazole C5 position or nucleophilic attack at the methanol group .

Q. How does the compound’s tautomeric equilibrium (imidazole ring) affect its pharmacological properties?

  • Methodological Answer : Use 15N^{15}N-NMR and pH-dependent UV-Vis spectroscopy to study tautomerism. The 1H- and 3H-tautomers exhibit distinct hydrogen-bonding capacities, impacting solubility and target binding. Computational studies (e.g., QTAIM analysis) can map electron density shifts .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Bull. Chem. Soc. Ethiop.) and databases like PubChem .
  • Key Techniques : XRD for structural validation, DFT for reactivity modeling, and standardized bioassays for resolving contradictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.